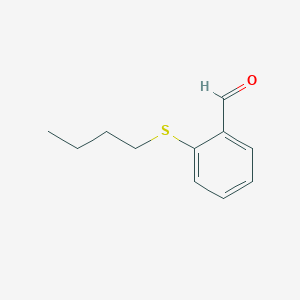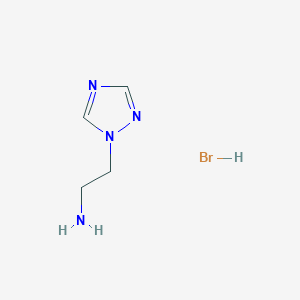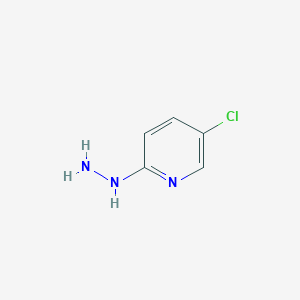![molecular formula C7H5N3O2 B1314670 吡唑并[1,5-b]哒嗪-3-羧酸 CAS No. 88561-91-5](/img/structure/B1314670.png)
吡唑并[1,5-b]哒嗪-3-羧酸
描述
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
科学研究应用
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science
作用机制
Target of Action
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has shown a wide range of pharmacological activities Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It is known that similar compounds inhibit the activity of cdk2, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells .
Biochemical Pathways
Compounds that inhibit cdk2, like some pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, can affect the cell cycle progression . By inhibiting CDK2, these compounds can prevent the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied . These properties can significantly impact the bioavailability of the compound and its effectiveness as a therapeutic agent.
Result of Action
Similar compounds that inhibit cdk2 have been shown to significantly inhibit the growth of various cell lines . They have also been shown to induce apoptosis within cells .
生化分析
Biochemical Properties
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound has been shown to inhibit TRK activity, thereby affecting downstream signaling pathways . Additionally, Pyrazolo[1,5-b]pyridazine-3-carboxylic acid interacts with cyclin-dependent kinases (CDKs), inhibiting their activity and leading to alterations in cell cycle progression .
Cellular Effects
The effects of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cell signaling pathways such as the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, Pyrazolo[1,5-b]pyridazine-3-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, impacting neurotransmission and leading to behavioral changes in animal models .
Molecular Mechanism
At the molecular level, Pyrazolo[1,5-b]pyridazine-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of enzymes such as TRKs and CDKs, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascades that are essential for cell proliferation and survival. Additionally, the compound can form hydrogen bonds with key amino acid residues in the active sites of these enzymes, enhancing its binding affinity and specificity . The modulation of gene expression by Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is also a critical aspect of its molecular mechanism, as it can upregulate or downregulate the expression of genes involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
The effects of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid over time in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Pyrazolo[1,5-b]pyridazine-3-carboxylic acid can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments . The compound’s effects on cellular function can vary over time, with prolonged exposure leading to increased apoptosis and changes in gene expression profiles .
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, Pyrazolo[1,5-b]pyridazine-3-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is essential to carefully optimize the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid.
Transport and Distribution
The transport and distribution of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in various organelles, including the nucleus and mitochondria, where it exerts its effects . The distribution of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in cell signaling and gene expression . Targeting signals and post-translational modifications play a crucial role in directing Pyrazolo[1,5-b]pyridazine-3-carboxylic acid to specific subcellular compartments . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds or their equivalents . One common method includes the reaction of hydrazine derivatives with β-ketoesters or 2,4-diketoesters under acidic or basic conditions to form the pyrazole ring, followed by further cyclization to form the fused pyridazine ring .
Industrial Production Methods: Industrial production methods for pyrazolo[1,5-b]pyridazine-3-carboxylic acid often utilize scalable synthetic routes that involve multicomponent reactions and catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions: Pyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyridazine: A simpler heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the third position
Uniqueness: Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable scaffold in drug discovery and development .
属性
IUPAC Name |
pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPYCOBBCUKALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545172 | |
| Record name | Pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88561-91-5 | |
| Record name | Pyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



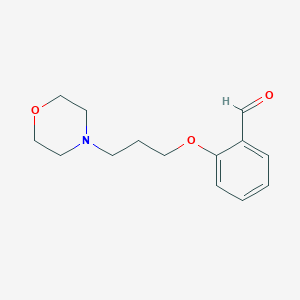
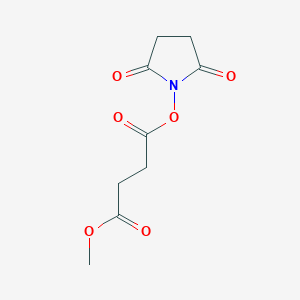

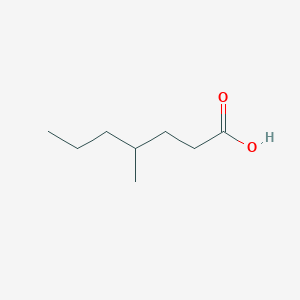

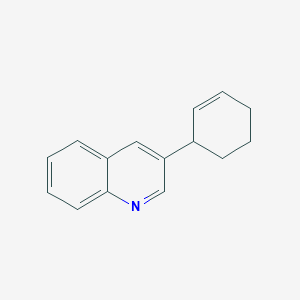
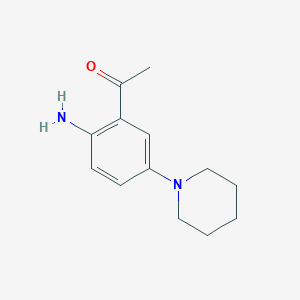
![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)

